Coprostan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coprostan-6-one is a steroid compound that is commonly found in human feces. It is a member of the coprostanol family, which includes other steroid compounds such as coprostanol and cholestanol. Coprostan-6-one has been the subject of scientific research due to its potential applications in various fields such as medicine, biochemistry, and environmental science.
Scientific Research Applications
Coprostan-6-one has been studied for its potential applications in various fields. In medicine, it has been studied for its potential as a biomarker for certain diseases such as colorectal cancer. In biochemistry, it has been studied for its role in the gut microbiome and its potential as a target for drug development. In environmental science, it has been studied for its potential as an indicator of fecal pollution in water sources.
Mechanism Of Action
The mechanism of action of coprostan-6-one is not fully understood. However, it is believed to play a role in the gut microbiome and may have effects on the immune system and inflammation.
Biochemical And Physiological Effects
Coprostan-6-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and may play a role in the gut microbiome. It has also been shown to have effects on the immune system and inflammation.
Advantages And Limitations For Lab Experiments
Coprostan-6-one has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research. However, one limitation is that it is not well understood and more research is needed to fully understand its properties and potential applications.
Future Directions
For research include investigating its potential as a biomarker, studying its role in the gut microbiome, and further understanding its mechanism of action and effects on the immune system and inflammation.
Synthesis Methods
Coprostan-6-one can be synthesized through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to produce coprostan-6-one from precursor molecules. Microbial transformation, on the other hand, involves the use of microorganisms to convert precursor molecules into coprostan-6-one. Both methods have been used in scientific research to produce coprostan-6-one for various applications.
properties
CAS RN |
13713-79-6 |
---|---|
Product Name |
Coprostan-6-one |
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
InChI Key |
WSSZZUWWCXSGKJ-HVPCJGPWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
synonyms |
Coprostan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.